molecular formula C9H10N2O3 B1609633 (2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide CAS No. 6966-87-6

(2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide

Cat. No.: B1609633
CAS No.: 6966-87-6
M. Wt: 194.19 g/mol
InChI Key: FVZBWVYCQZIHAD-POHAHGRESA-N
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Description

(2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide: is an organic compound characterized by the presence of a hydroxyimino group and a methoxyphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide typically involves the reaction of 3-methoxyaniline with glyoxylic acid, followed by the addition of hydroxylamine. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 60°C

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction can yield amines.

    Substitution: The hydroxyimino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme function and regulation.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer and bacterial infections.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide
  • (2E)-2-(hydroxyimino)-N-(3,5-dimethoxyphenyl)acetamide
  • (2E)-2-(hydroxyimino)-N-(3-chlorophenyl)acetamide

Uniqueness

(2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Properties

CAS No.

6966-87-6

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C9H10N2O3/c1-14-8-4-2-3-7(5-8)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6-

InChI Key

FVZBWVYCQZIHAD-POHAHGRESA-N

SMILES

COC1=CC=CC(=C1)NC(=O)C=NO

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C=N\O

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=NO

Key on ui other cas no.

6966-87-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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